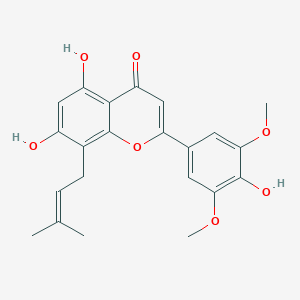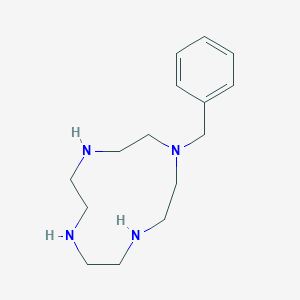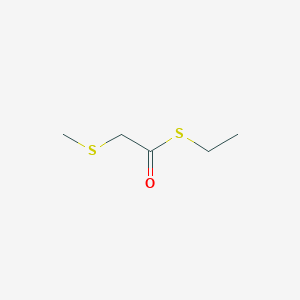
S-ethyl 2-methylsulfanylethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioic acid, (methylthio)-, S-ethyl ester is an organic compound with the molecular formula C5H10OS2 and a molecular weight of 150.262 g/mol . This compound is also known by other names such as S-ethyl thioacetate and ethyl thiolacetate . It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester.
Métodos De Preparación
The synthesis of ethanethioic acid, (methylthio)-, S-ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of ethanethioic acid with ethyl alcohol in the presence of a catalyst . The reaction conditions typically include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
Ethanethioic acid, (methylthio)-, S-ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethanethioic acid, (methylthio)-, S-ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of flavors and fragrances due to its characteristic odor.
Mecanismo De Acción
The mechanism of action of ethanethioic acid, (methylthio)-, S-ethyl ester involves its interaction with various molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid and ethyl alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify proteins and enzymes by forming covalent bonds with thiol groups .
Comparación Con Compuestos Similares
Ethanethioic acid, (methylthio)-, S-ethyl ester can be compared with other similar compounds such as:
S-methyl thioacetate: This compound has a similar structure but with a methyl group instead of an ethyl group.
S-ethyl ethanethioate: Another similar compound with slight variations in the molecular structure.
The uniqueness of ethanethioic acid, (methylthio)-, S-ethyl ester lies in its specific chemical properties and reactivity, which make it suitable for various applications in research and industry.
Propiedades
Número CAS |
119152-81-7 |
|---|---|
Fórmula molecular |
C5H10OS2 |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
S-ethyl 2-methylsulfanylethanethioate |
InChI |
InChI=1S/C5H10OS2/c1-3-8-5(6)4-7-2/h3-4H2,1-2H3 |
Clave InChI |
SQROSXWNNSGURE-UHFFFAOYSA-N |
SMILES |
CCSC(=O)CSC |
SMILES canónico |
CCSC(=O)CSC |
| 119152-81-7 | |
Sinónimos |
1-ethylsulfanyl-2-methylsulfanyl-ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


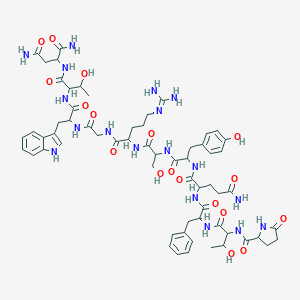
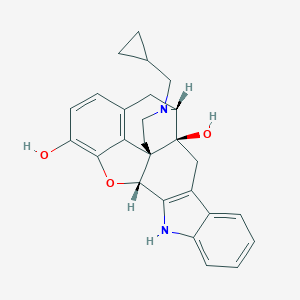


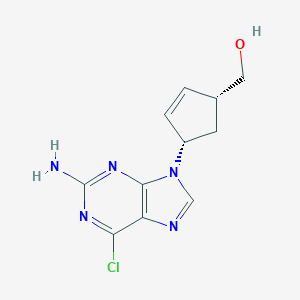
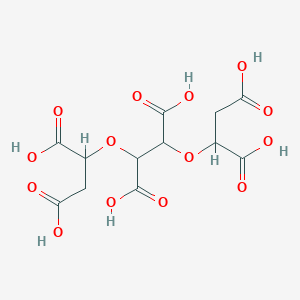
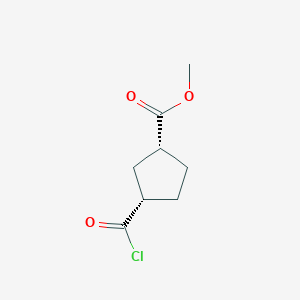



![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

